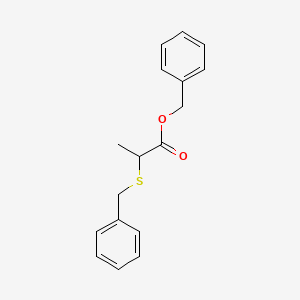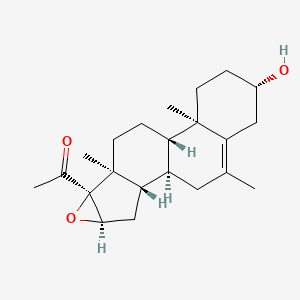![molecular formula C12H15ClNO6+ B561266 [8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium CAS No. 100508-61-0](/img/structure/B561266.png)
[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium is a complex organic compound with potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chromen backbone: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chloro and hydroxypropoxy groups: These functional groups can be introduced through substitution reactions, where a suitable leaving group is replaced by the desired functional group.
Formation of the oxoazanium group: This step may involve the use of specific reagents that can introduce the oxoazanium functionality under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
化学反应分析
Types of Reactions
[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The oxoazanium group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution of the chloro group can produce a wide range of functionalized derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its bioactive properties may make it useful in the study of biological processes and pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain diseases.
Industry: It may find applications in the development of new materials or as a reagent in industrial processes.
作用机制
The mechanism by which [8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
Reactive oxygen species (ROS) generation: The compound may induce the production of ROS, leading to oxidative stress and cellular damage.
相似化合物的比较
Similar Compounds
[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium: shares structural similarities with other chromen derivatives, such as flavonoids and coumarins.
Flavonoids: These compounds also contain a chromen backbone and exhibit a wide range of biological activities.
Coumarins: Another class of chromen derivatives, known for their anticoagulant properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct reactivity and biological activity compared to other chromen derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
100508-61-0 |
|---|---|
分子式 |
C12H15ClNO6+ |
分子量 |
304.703 |
IUPAC 名称 |
[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium |
InChI |
InChI=1S/C12H15ClNO6/c13-5-9(15)6-18-11-3-1-2-8-4-10(20-14(16)17)7-19-12(8)11/h1-3,9-10,15H,4-7H2,(H,16,17)/q+1 |
InChI 键 |
WTBVPTRPYDMWAC-UHFFFAOYSA-N |
SMILES |
C1C(COC2=C1C=CC=C2OCC(CCl)O)O[N+](=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


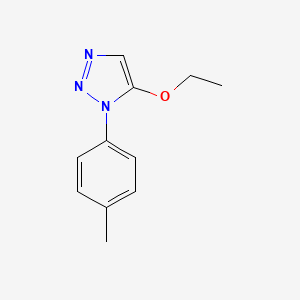
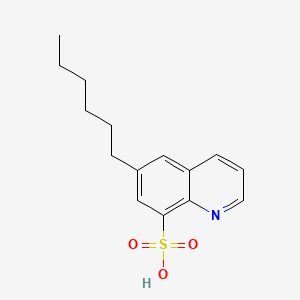
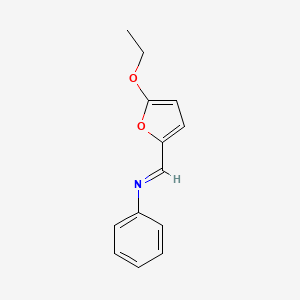
![2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid](/img/structure/B561187.png)

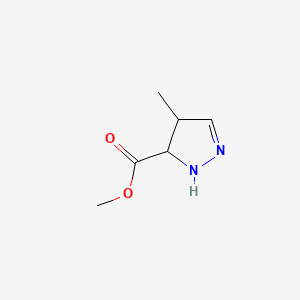

![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-ol](/img/structure/B561200.png)
